molecular formula C18H14N2O2S2 B467428 N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide CAS No. 642956-57-8

N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide

Cat. No.: B467428
CAS No.: 642956-57-8
M. Wt: 354.4g/mol
InChI Key: DYYZNWNLZQKZIH-UHFFFAOYSA-N
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Description

N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide is a compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and antiviral properties . The structure of this compound consists of a thiophene ring, a phenoxyphenyl group, and a carbamothioyl group, which contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with 4-phenoxyaniline in the presence of a carbamothioylating agent . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sodium ethoxide. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups .

Mechanism of Action

The mechanism of action of N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme CTP synthetase PyrG, which is essential for the biosynthesis of nucleotides in Mycobacterium tuberculosis . This inhibition disrupts DNA and RNA biosynthesis, leading to the death of the bacterial cells. The compound’s ability to form metal complexes also contributes to its antimicrobial and anticancer activities by interfering with essential biological processes in the target cells .

Comparison with Similar Compounds

N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide can be compared with other thiourea derivatives, such as:

Biological Activity

N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and antifungal research. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound belongs to the class of thiourea derivatives. Its structure can be represented as follows:

IUPAC Name: this compound
Molecular Formula: C16H14N2O2S
Molecular Weight: 302.36 g/mol

This compound is characterized by the presence of a thiophene ring, a carbamothioyl group, and a phenoxyphenyl moiety, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. In one study, it was tested against several Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans8 µg/mL

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and PARP cleavage.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. For instance, it has been shown to inhibit CTP synthetase in Mycobacterium tuberculosis, which is crucial for nucleotide biosynthesis. This inhibition disrupts cellular processes essential for bacterial survival .

Case Studies

  • Antimicrobial Efficacy Against Resistant Strains : A study highlighted the effectiveness of this compound against Extended-Spectrum Beta-Lactamase (ESBL) producing E. coli. The compound exhibited potent antibacterial activity, making it a promising candidate for overcoming antibiotic resistance .
  • In Vivo Anticancer Studies : Animal models treated with this compound showed reduced tumor growth compared to controls. Histological analysis revealed decreased mitotic figures and increased apoptotic cells in treated tumors .

Properties

IUPAC Name

N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S2/c21-17(16-7-4-12-24-16)20-18(23)19-13-8-10-15(11-9-13)22-14-5-2-1-3-6-14/h1-12H,(H2,19,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYZNWNLZQKZIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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